![molecular formula C30H50O B008661 (3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol CAS No. 106973-34-6](/img/structure/B8661.png)
(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boehmrol typically involves the cyclization of squalene, a natural precursor, through a series of enzymatic or chemical reactions. The process often includes the use of strong acids or bases to facilitate the cyclization and rearrangement of the squalene molecule into the desired triterpenoid structure.
Industrial Production Methods
Industrial production of Boehmrol may involve the extraction of squalene from natural sources such as shark liver oil or plant oils, followed by chemical modification to achieve the desired structure. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Boehmrol undergoes various chemical reactions, including:
Oxidation: Boehmrol can be oxidized to form different oxygenated derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on Boehmrol, potentially altering its properties.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Boehmrol, each with potentially unique properties and applications.
Applications De Recherche Scientifique
Boehmrol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex triterpenoid derivatives.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of Boehmrol involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by interacting with membrane receptors and enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and anticancer mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betulin: Another triterpenoid with similar structural features but different biological activities.
Lupeol: Known for its anti-inflammatory and anticancer properties, similar to Boehmrol.
Oleanolic Acid: A triterpenoid with well-documented medicinal properties.
Uniqueness of Boehmrol
Boehmrol stands out due to its unique structural configuration and the specific biological activities it exhibits
Propriétés
Numéro CAS |
106973-34-6 |
|---|---|
Formule moléculaire |
C30H50O |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-10-21-22-11-12-24-28(6)15-14-25(31)26(3,4)23(28)13-16-30(24,8)29(22,7)18-17-27(20,21)5/h19-20,23-25,31H,9-18H2,1-8H3/t20-,23-,24+,25-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
HJJIKWDBPMITIM-OABUCADMSA-N |
SMILES |
CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C |
SMILES isomérique |
CC(C)[C@@H]1CCC2=C3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@@]4([C@]3(CC[C@@]12C)C)C)(C)C)O)C |
SMILES canonique |
CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


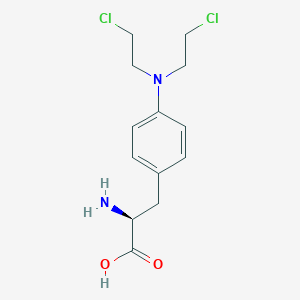
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)

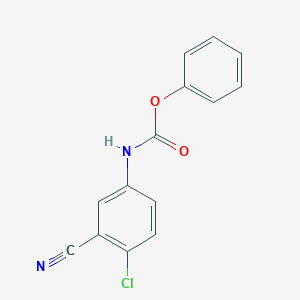
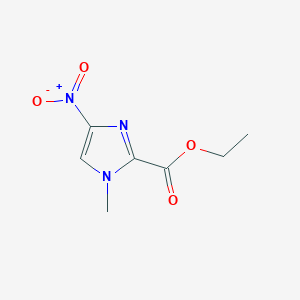
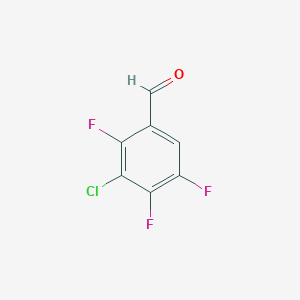
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
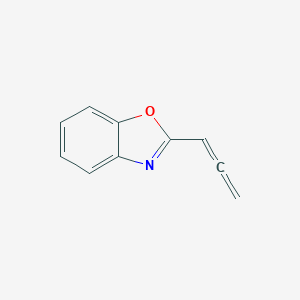
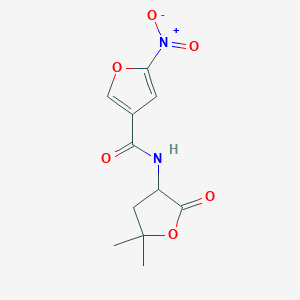
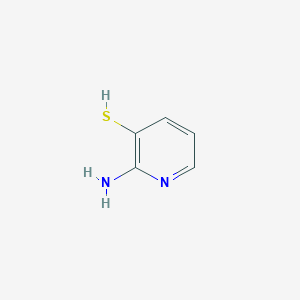
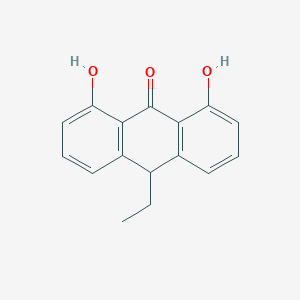
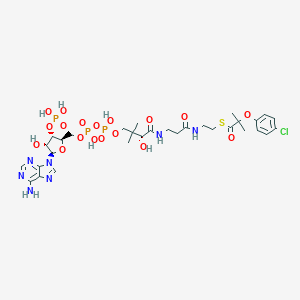
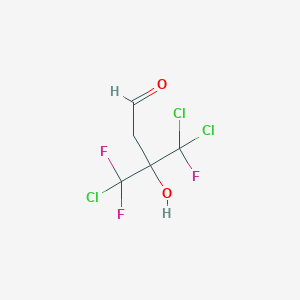
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
